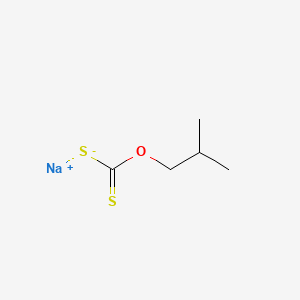

Sodium O-isobutyl dithiocarbonate

Description

Established Synthetic Pathways for Sodium O-isobutyl dithiocarbonate

The primary and most established industrial method for synthesizing this compound (SIBX) involves the reaction of isobutyl alcohol with sodium hydroxide (B78521) and carbon disulfide. mdpi.com The fundamental reaction proceeds by first forming sodium isobutoxide through the reaction of isobutyl alcohol and sodium hydroxide. mdpi.com This is followed by the insertion of carbon disulfide into the sodium isobutoxide intermediate. mdpi.com

A common industrial approach, often referred to as the "kneader approach," can suffer from issues such as low yield, poor containment, and environmental pollution. researchgate.net An alternative established process involves synthesizing sodium butyl xanthate through a crystallization method. This technique includes adding n-butyl alcohol and carbon disulfide to a reaction vessel, followed by the addition of powdered sodium hydroxide and benzene (B151609) as a solvent, with the reaction occurring at a controlled temperature between 5 and 35 °C for 0.5 to 1.5 hours. google.com

While the core reactants are consistent, variations in the process exist. For example, a standard laboratory procedure for xanthate synthesis involves forming an alkoxide ion with sodium hydride, which then reacts with carbon disulfide. libretexts.org The resulting anion is subsequently alkylated. libretexts.org

Mechanistic Investigations of Carbon Disulfide Insertion and Xanthation

The synthesis of this compound is a multiphase reaction. The process begins with the reaction between isobutyl alcohol and solid sodium hydroxide to form sodium isobutoxide on the surface of the NaOH granules. mdpi.com This intermediate, which has low solubility in the reaction medium, then collides with carbon disulfide at the solid-liquid phase interface to produce the final product, this compound. mdpi.com

Kinetic Studies and Reaction Rate Optimization

Significant research has focused on the kinetics and optimization of this compound synthesis to improve yield and purity. Studies have systematically investigated the influence of various process parameters.

In a method utilizing carbon disulfide as both a reactant and a solvent, the rate of the xanthation reaction was found to be controlled by the rate of diffusion through the product layer, with a calculated apparent activation energy of 15 kJ∙mol⁻¹. researchgate.net Optimization of parameters such as solvent dosage, temperature, caustic alkali particle size, and agitation speed was performed to enhance the conversion to SIBX. researchgate.net

Another comprehensive study optimized the synthesis of several alkyl xanthates, including the isobutyl variant. mdpi.com The optimal reaction time for achieving a high yield (87.71% for sodium ethyl xanthate) was determined to be 4.5 hours, with no significant increase in conversion beyond 5 hours. mdpi.com The study also identified optimal temperature ranges, with 60–85 °C for the initial reaction step and 35–45 °C for the second step. mdpi.com

The use of phase transfer catalysts has also been subject to kinetic optimization through orthogonal experiments. mdpi.com These studies varied reaction temperature, solvent volume, reactant molar ratios, and stirring speed to find the ideal conditions for maximizing product yield and purity. mdpi.com For instance, with tetrabutylammonium (B224687) chloride (TBAC) as a catalyst, the optimal reaction time was found to be 4 hours; extending the time led to an increase in side reactions and a slight decrease in product purity. mdpi.com

The following table summarizes optimized conditions from various synthetic approaches:

| Parameter | Self-Solvent Method researchgate.net | Two-Step Method mdpi.com | Phase Transfer Catalysis (PTC) Method mdpi.com |

| Reactants | Isobutyl alcohol, NaOH, CS₂ | Isobutyl alcohol, NaOH, CS₂ | Isobutyl alcohol, NaOH, CS₂ |

| Solvent | Excess Carbon Disulfide | Xylene | Dichloromethane |

| Catalyst | None | None | Tetrabutylammonium chloride (TBAC) |

| Optimal Temperature | Not specified | Step 1: 60–85 °C, Step 2: 35–45 °C | 35 °C |

| Optimal Time | Not specified | 4.5 - 5.0 hours | 4 hours |

| **Molar Ratio (Alcohol:NaOH:CS₂) ** | Not specified | Optimized | 1 : 1 : 1.10 |

| Stirring Speed | Optimized | Not specified | 180 rpm |

| Achieved Yield | >95% | Not specified for SIBX | 86.66% |

| Achieved Purity | >90% | High | 82.56% |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

In response to the environmental and efficiency shortcomings of traditional methods, novel and greener synthetic routes for this compound have been developed. mdpi.comresearchgate.net A significant advancement is a process that uses excess carbon disulfide as both a reactant and the solvent. researchgate.net This self-solvent method offers several advantages: it produces a higher yield (>95%) and purity (>90%) compared to the conventional kneader approach (91% yield, 84% purity). researchgate.net Crucially, it eliminates the energy-intensive step of pulverizing the commercial caustic soda and enhances mass and heat transfer, representing a more efficient and potentially greener process. researchgate.net This technology is also adaptable for producing a range of C2 to C8 xanthates. researchgate.net

The application of phase transfer catalysis also aligns with green chemistry principles by improving the energy efficiency of the synthesis. mdpi.com The use of a catalyst shortens the required reaction time and allows the process to be conducted at lower temperatures, sufficiently cooled by water below 15 °C rather than requiring a dedicated refrigeration system. mdpi.com This leads to lower power consumption, reduced energy costs, and a smaller environmental footprint for the production of this compound. mdpi.com Additionally, a novel eco-friendly vulcanization accelerator has been synthesized by supporting sodium isobutyl xanthate on a starch backbone (SSX), which improves thermal stability and allows for uniform dispersion in natural rubber. researchgate.net

Precursor Chemistry and Derivatization Strategies for Dithiocarbonate Compounds

The essential precursors for the industrial synthesis of this compound are a C4 alcohol, specifically isobutyl alcohol ((CH₃)₂CHCH₂OH), an alkali metal hydroxide, typically sodium hydroxide (NaOH), and carbon disulfide (CS₂). mdpi.comresearchgate.net The choice of alcohol is the primary determinant of the resulting xanthate's alkyl chain, and the synthesis method can be adapted for a variety of C2 to C8 alcohols to produce different sodium alkyl xanthates. researchgate.net

Derivatization strategies for dithiocarbonates often involve modifying the precursor or the final xanthate structure to alter its properties. One key area of derivatization is changing the alkyl group (R group) from the precursor alcohol to tune the collector's properties for specific mineral flotation applications.

Another strategy involves creating different types of dithiocarbonate esters. While the standard synthesis produces a sodium salt, other procedures can yield different derivatives. For example, the reaction can be modified to produce O-[(arylthio)thiocarbonyl] groups. libretexts.org This is achieved through an alternative route using phenyl chlorodithioformate, which reacts with the alcohol to form a xanthate containing an arylthio group, a derivative not preparable via the standard synthesis. libretexts.org Furthermore, the stability of the xanthate product is a key consideration; xanthates are known to decompose in acidic conditions (pH below 4) back into carbon disulfide and the corresponding alcohol, a reaction that is kinetically slow but relevant for environmental considerations. researchgate.net

Influence of Phase Transfer Catalysis on Synthetic Efficiency and Product Purity

Phase transfer catalysis (PTC) has been demonstrated to be a highly effective method for improving the synthetic efficiency and product purity of this compound. mdpi.com The synthesis is a solid-liquid phase reaction, where the slow dissolution of the sodium isobutoxide intermediate from the solid sodium hydroxide surface limits the reaction rate. mdpi.com A phase transfer catalyst overcomes this limitation. mdpi.com

The mechanism of PTC in this context involves the catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium chloride (TBAC), exchanging anions at the solid-liquid interface. mdpi.com The catalyst transports the isobutoxide anion ((CH₃)₂CHCH₂O⁻) from the solid surface into the organic liquid phase. mdpi.com This transfer dramatically increases the concentration of the alkoxide in the organic phase, thereby increasing the frequency of collisions with carbon disulfide molecules and accelerating the nucleophilic reaction rate. mdpi.com

A study comparing several catalysts—cetyltrimethylammonium bromide (CTAB), cetyltrimethylammonium chloride (CTAC), tetrabutylammonium bromide (TBAB), and tetrabutylammonium chloride (TBAC)—found TBAC to be the most effective. mdpi.com Through systematic optimization, it was determined that using TBAC at a dosage of 3.0% of the alcohol mass, with a reaction time of 4 hours at 35 °C, resulted in a product yield of up to 86.66% and a purity of 82.56%. mdpi.com This PTC-enhanced process not only shortens reaction times but also proceeds under milder conditions, thereby saving energy and reducing production costs. mdpi.com The use of PTC is also valuable for synthesizing xanthates that are otherwise difficult to prepare using standard methods. libretexts.org

The table below details the optimized conditions found for the PTC-based synthesis:

| Factor | Optimal Condition |

| Phase Transfer Catalyst | Tetrabutylammonium chloride (TBAC) |

| Catalyst Dosage | 3.0% of alcohol mass |

| Solvent | Dichloromethane (3.5x volume of alcohol) |

| **Reactant Ratio (Alcohol:NaOH:CS₂) ** | 1 : 1 : 1.10 |

| Reaction Temperature | 35 °C |

| Reaction Time | 4 hours |

| Rotating Speed | 180 rpm |

| Resulting Yield | 86.32% - 86.66% |

| Resulting Purity | 82.53% - 82.56% |

| Data sourced from a study on phase transfer catalyst use in SIBX synthesis. mdpi.com |

Fundamental Reaction Pathways of the Dithiocarbonate Moiety

The dithiocarbonate group (-OCS2-) is the reactive center of this compound and participates in a variety of chemical transformations. The presence of both a soft sulfur atom and a hard oxygen atom, along with the delocalized charge across the sulfur atoms, imparts a versatile reactivity profile to the molecule.

Fundamental reaction pathways involving the dithiocarbonate moiety include:

Alkylation and Acylation: The sulfur atoms of the dithiocarbonate anion are nucleophilic and readily react with alkyl and acyl halides to form the corresponding dithiocarbonate esters. This is a common pathway for the synthesis of more complex dithiocarbonate derivatives.

Oxidation: The dithiocarbonate anion can be oxidized to form dixanthogens, which contain a disulfide bond (—S–S—). This is a key reaction in flotation processes where the formation of dixanthogen (B1670794) on mineral surfaces is often implicated in hydrophobicity.

Complexation with Metal Ions: The dithiocarbonate anion acts as a chelating ligand, forming stable complexes with a wide range of metal ions. This property is central to its role as a collector in mineral flotation.

Decomposition: Under certain conditions, such as acidic pH or elevated temperatures, the dithiocarbonate moiety can decompose to yield carbon disulfide (CS2) and the corresponding alcohol.

Electrophilic and Nucleophilic Reactivity of the Dithiocarbonate Anion

The dithiocarbonate anion exhibits both electrophilic and nucleophilic characteristics, although its nucleophilic nature is more pronounced.

Nucleophilic Reactivity:

The dithiocarbonate anion is a potent nucleophile due to the presence of lone pairs of electrons on the sulfur atoms. uni-muenchen.dersc.org Its nucleophilicity has been compared to other sulfur-containing nucleophiles, and it is considered to be a strong, soft nucleophile. researchgate.net This high nucleophilicity allows it to readily attack electrophilic centers, such as the carbon atoms in alkyl halides and the metal ions in various salts.

Studies have shown that dithiocarbonate anions react rapidly with electrophiles like benzhydrylium ions. uni-muenchen.dersc.org The kinetics of these reactions have been investigated using techniques like laser-flash photolysis to determine the second-order rate constants, which provide a quantitative measure of their nucleophilicity. uni-muenchen.dersc.org The nucleophilicity of dithiocarbonates is influenced by the nature of the alkyl or aryl group attached to the oxygen atom, although this effect is generally considered to be minor. uni-muenchen.de

Electrophilic Reactivity:

While less common, the dithiocarbonate moiety can also exhibit electrophilic character. The carbon atom of the thiocarbonyl group (C=S) is electron-deficient and can be attacked by strong nucleophiles. For instance, reactions with amines can lead to the formation of tetrahedral intermediates, which can then proceed to form different products depending on the reaction conditions. dntb.gov.ua

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is primarily centered on the oxidation of the dithiocarbonate anion to its corresponding dixanthogen. This one-electron oxidation process is a key step in many of its applications, particularly in mineral flotation.

The electrochemical behavior of dithiocarbonates has been studied using various techniques, including cyclic voltammetry, polarography, and potentiometry. electronicsandbooks.comnih.gov These studies have provided insights into the oxidation potentials and the stability of the resulting oxidized species. The oxidation of the dithiocarbonate anion is generally an irreversible process, leading to the formation of the dixanthogen dimer.

The electrochemical properties of dithiocarbamate (B8719985) complexes, which are structurally related to dithiocarbonates, have also been extensively investigated. creighton.eduacs.orgnih.gov These studies reveal that the metal center in such complexes can often be reversibly oxidized or reduced, and the dithiocarbamate ligand can stabilize metals in various oxidation states. nih.gov

Ligand Coordination Chemistry and Metal Complexation Studies

This compound is an excellent ligand for a wide variety of metal ions. The dithiocarbonate anion typically acts as a bidentate chelating ligand, coordinating to the metal center through its two sulfur atoms. nih.gov This forms a stable four-membered ring structure.

The coordination chemistry of dithiocarbonates is extensive and has been the subject of numerous studies. nih.govnih.govrsc.org These ligands form stable complexes with transition metals, main group metals, lanthanides, and actinides. nih.gov The geometry of the resulting metal complexes can vary, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the metal-to-ligand ratio. nih.gov

The formation of these metal complexes is the basis for the use of this compound as a collector in the flotation of sulfide (B99878) minerals. researchgate.netkerton-industry.commade-in-china.commade-in-china.com The dithiocarbonate adsorbs onto the surface of the mineral, forming a hydrophobic layer that facilitates the attachment of air bubbles and the subsequent flotation of the mineral particles. The interaction between the dithiocarbonate and the mineral surface is often described as chemisorption, involving the formation of a chemical bond between the sulfur atoms and the metal ions in the mineral lattice. researchgate.net

Hydrolytic and Thermolytic Decomposition Mechanisms and Product Formation

This compound can undergo decomposition under both hydrolytic (in the presence of water) and thermolytic (at elevated temperatures) conditions.

Hydrolytic Decomposition:

In aqueous solutions, particularly under acidic conditions, this compound is susceptible to hydrolysis. The decomposition reaction involves the protonation of the dithiocarbonate anion to form the unstable O-isobutyl dithiocarbonic acid. This acid then rapidly decomposes to yield isobutanol and carbon disulfide (CS2). The rate of hydrolysis is highly dependent on the pH of the solution, with decomposition being more rapid at lower pH values.

Thermolytic Decomposition:

At elevated temperatures, this compound can decompose through a variety of pathways. The specific decomposition products can vary depending on the temperature and the presence of other substances. In general, thermolytic decomposition can lead to the formation of isobutanol, carbon disulfide, and various sulfur-containing compounds. In the presence of metal ions, the decomposition can be more complex, potentially involving the formation of metal sulfides.

The stability of metal-dithiocarbonate complexes to thermal decomposition is an important consideration in their application. Studies on related dithiocarbamate complexes have shown that their decomposition can be influenced by the nature of the metal and the substituents on the ligand. rsc.org

Properties

CAS No. |

25306-75-6 |

|---|---|

Molecular Formula |

C5H10NaOS2 |

Molecular Weight |

173.3 g/mol |

IUPAC Name |

sodium;2-methylpropoxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.Na/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8); |

InChI Key |

VEXIJLUQHUGSOH-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=S)[S-].[Na+] |

Canonical SMILES |

CC(C)COC(=S)S.[Na] |

Related CAS |

6791-12-4 (Parent) |

Origin of Product |

United States |

Physicochemical Properties

Sodium O-isobutyl dithiocarbonate is a pale yellow to yellow-green powder or granular solid with a characteristic pungent odor. sxzorui.com It is readily soluble in water. sxzorui.comkerton-industry.com

Interactive Data Table: of this compound

| Property | Value |

| Molecular Formula | C5H9NaOS2 |

| Molecular Weight | 172.24 g/mol lookchem.comchembk.com |

| Appearance | Pale yellow to yellow-green powder or flakes sxzorui.com |

| Odor | Pungent sxzorui.com |

| Solubility in Water | 662.6 - 510000 mg/L at 20-25°C lookchem.comchemicalbook.com |

| Density | 1.24 g/cm³ at 20°C lookchem.comchembk.com |

| Boiling Point | 478.58°C at 101,325 Pa lookchem.comchembk.com |

| Vapor Pressure | 0-0 Pa at 25°C lookchem.comchemicalbook.com |

| pKa | 8.66 at 20°C lookchem.comchemicalbook.com |

Synthesis and Chemical Reactions

The synthesis of sodium O-isobutyl dithiocarbonate typically involves the reaction of isobutyl alcohol with carbon disulfide in the presence of a strong base, such as sodium hydroxide (B78521). This reaction, known as the Chugaev reaction for the related thermal elimination, is a standard method for producing xanthates.

The primary chemical reactions of this compound relevant to its application involve its interaction with metal ions. As a dithiocarbonate, it acts as a chelating agent, forming insoluble metal xanthate complexes on the surface of sulfide (B99878) minerals. kerton-industry.com This reaction is the basis for its collector properties in flotation. For instance, in the flotation of copper sulfide ores, the this compound anion reacts with copper ions on the mineral surface to form a hydrophobic copper xanthate layer.

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetic stability of molecules. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels.

Theoretical studies on xanthate molecules, which share the same functional group as Sodium O-isobutyl dithiocarbonate, have been conducted to understand their structural and electronic aspects. scielo.br For instance, the analysis of electronic properties often involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is crucial as it relates to the molecule's reactivity and spectroscopic properties. researchgate.net

Calculations for related xanthate complexes have determined thermochemical parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), for processes such as metal complexation. scielo.br These calculations have shown that the formation of metal-xanthate complexes is often spontaneous and exothermic. scielo.br Electronic analyses, such as Energy Decomposition Analysis (EDA), have been used to break down the interaction energy between a metal ion and a xanthate ligand into electrostatic and covalent contributions. scielo.br For example, studies on cadmium(II) and mercury(II) complexes with various alkyl xanthates revealed that mercury(II) complexes exhibit a greater covalent character in the Hg-S bond, while cadmium(II) complexes show a more ionic Cd-S bond character. scielo.br

The table below summarizes key parameters that are typically determined through quantum chemical calculations for xanthate-type compounds.

| Calculated Parameter | Significance | Typical Method |

| Electronic Energy (Eelec) | Total energy of the electrons in the molecule at 0 Kelvin. researchgate.net | DFT, Hartree-Fock |

| Gibbs Free Energy (G) | Indicates the spontaneity of a reaction or process at a given temperature and pressure. scielo.brresearchgate.net | DFT calculations with thermal corrections |

| HOMO-LUMO Gap | Relates to the chemical reactivity and the energy of electronic transitions (UV-Vis spectra). researchgate.net | DFT, TD-DFT |

| Mulliken Charges | Provides an estimation of the partial atomic charges within a molecule, indicating charge distribution. researchgate.net | Population Analysis (e.g., Mulliken) |

| Interaction Energy | Quantifies the strength of the interaction between two or more molecules, such as a ligand and a metal ion. bohrium.com | EDA, NBO analysis |

Molecular Dynamics Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as diffusion, conformational changes, and phase behavior in the liquid state. mdpi.commonash.edu

For amphiphilic molecules like this compound, which possess both a hydrophilic polar head (the dithiocarbonate group) and a hydrophobic non-polar tail (the isobutyl group), MD simulations are particularly useful for investigating their behavior in aqueous solutions. These simulations can model the process of self-assembly into micelles, predict the critical micelle concentration, and analyze the structure of the resulting aggregates. monash.edu

The core of an MD simulation is the force field, which is a set of parameters used to calculate the potential energy of the system. monash.edu The force field defines the interactions between bonded atoms (bond stretching, angle bending) and non-bonded atoms (van der Waals and electrostatic interactions). mdpi.com By simulating a collection of xanthate molecules and water molecules, researchers can observe and quantify intermolecular interactions, such as hydrogen bonding between the xanthate's polar group and water, and the hydrophobic interactions that drive the aggregation of the isobutyl chains. researchgate.net

Although specific MD studies focusing exclusively on this compound are not widely documented in the provided search results, the methodology is well-established for similar surfactant systems. monash.edu Such simulations can clarify how factors like concentration and temperature influence the solution-phase behavior, providing a molecular-level understanding of its properties as a collector in flotation processes. mdpi.com

| MD Simulation Component | Description | Purpose |

| Force Field | A set of empirical energy functions and parameters that describe the potential energy of a system of particles. monash.edu | Defines the physics of atomic interactions, governing the dynamics of the simulation. |

| Water Model | A simplified representation of water molecules (e.g., SPC, TIP3P) used to simulate an aqueous environment. | To accurately model the solvent and its interactions with the solute molecules. |

| Ensemble | A statistical representation of a system at a specific temperature, pressure, or volume (e.g., NVT, NPT). | Ensures the simulation mimics specific experimental conditions. |

| Time Step | The small interval of time (typically femtoseconds) between successive calculations of forces and positions. | Determines the temporal resolution and stability of the simulation. |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. By modeling the potential energy surface of a reaction, researchers can gain a step-by-step understanding of how reactants are converted into products. nih.gov

For compounds related to this compound, such as other xanthates and dithiocarbamates, computational methods have been used to elucidate reaction mechanisms. For example, theoretical studies on the acid decomposition of dithiocarbamic acids employed Density Functional Theory (DFT) to investigate the role of water catalysis. nih.gov These calculations revealed that the mechanism can differ depending on the substituent, proceeding through a stepwise proton transfer for an alkyl-substituted dithiocarbamic acid, while a phenyl-substituted one follows a concerted mechanism. nih.gov The calculations successfully identified the rate-determining step and showed that the activation barrier is largely influenced by the energy required to twist the CS₂ group, which inhibits resonance. nih.gov

In the context of metal complexation, computational methods can trace the substitution reactions where xanthate ligands replace water molecules in a metal's coordination sphere. scielo.br By calculating the energies of intermediates and transition states, the preferred reaction pathway and the thermodynamics of each step can be determined. scielo.br This provides insight into the kinetics and stability of the resulting metal-xanthate complexes, which is crucial for applications like mineral separation. bohrium.com

| Computational Step | Objective | Information Gained |

| Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | Provides bond lengths, angles, and stable molecular conformations. bohrium.com |

| Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate. | Identifies the structure of the transition state and the activation energy barrier. nih.gov |

| Frequency Calculation | Determine the vibrational frequencies of the optimized structures. | Confirms that reactants/products are energy minima and transition states have one imaginary frequency. |

| Reaction Path Following | Map the Intrinsic Reaction Coordinate (IRC) from the transition state to the reactants and products. | Verifies that the found transition state connects the correct reactants and products. |

Application of Density Functional Theory (DFT) in Predicting Chemical Behavior

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, which simplifies the calculations significantly. nih.govyoutube.com

DFT is widely used to predict the chemical behavior of xanthates and related compounds. Studies have successfully used DFT to calculate the geometric and electronic structures of metal-xanthate complexes, such as those involving copper and iron ions. bohrium.com These calculations can predict key structural parameters and reveal that for metal-ethyl xanthate complexes, a structure where the metal atom coordinates with two sulfur atoms is more stable. bohrium.com

Furthermore, DFT is instrumental in understanding the interactions that drive processes like mineral flotation. By modeling the adsorption of xanthate molecules on mineral surfaces like pyrite (B73398), DFT calculations can determine the adsorption energy and the nature of the bonding. mdpi.com For example, a study on ethylxanthate (B89882) adsorption on pyrite found the process to be a form of chemisorption, with an adsorption energy of -326.53 kJ/mol, occurring through the formation of bonds between the sulfur atoms of the xanthate and iron atoms on the mineral surface. mdpi.com

Analyses derived from DFT calculations, such as Natural Bond Orbital (NBO) analysis, provide further insights into bonding by describing charge transfer and orbital interactions between the xanthate and the metal or mineral surface. scielo.brbohrium.com The ability of DFT to model transition states also allows for the prediction of reaction kinetics and mutagenic potential by calculating activation energy barriers for reactions with biological nucleophiles. nih.gov

The table below highlights various chemical behaviors and properties that can be predicted using DFT.

| Predicted Property | DFT Application | Relevance |

| Molecular Geometry | Optimization of bond lengths and angles for the ground state structure. bohrium.com | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Calculation of vibrational spectra (IR, Raman). researchgate.net | Allows for comparison with experimental spectroscopic data to confirm structure. |

| Reaction Energetics | Calculation of reaction enthalpies and activation energy barriers. scielo.brnih.gov | Predicts the feasibility and rate of chemical reactions. |

| Adsorption Energy | Modeling the interaction of a molecule with a surface. mdpi.com | Explains the efficacy of flotation agents on mineral surfaces. |

| Electronic Properties | Determining orbital energies, charge distributions, and spectroscopic transitions (TD-DFT). scielo.brresearchgate.net | Helps understand reactivity, bonding, and optical properties. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within the sodium O-isobutyl dithiocarbonate molecule and studying its conformational isomers.

FT-IR Spectroscopy has been instrumental in assigning the vibrational frequencies of the xanthate group. cdnsciencepub.com Key absorption bands are observed in the mid-infrared region. Specifically, the C-H stretching modes of the isobutyl group appear in the 3000–2800 cm⁻¹ range, while C-H bending modes are found between 1480–1360 cm⁻¹. researchgate.net The characteristic peaks for the xanthate functional group itself are located in the 1260–1000 cm⁻¹ region. researchgate.net Discrepancies in the exact assignment of the C=S stretching mode have been a subject of review, with a band in the 1020–1070 cm⁻¹ range now generally attributed to this vibration. researchgate.net The stretching vibrations of the C-O-C linkage are assigned to two bands, a strong one around 1200-1250 cm⁻¹ and a weaker one at 1110–1140 cm⁻¹. cdnsciencepub.comresearchgate.net The presence of water molecules adsorbed onto the solid this compound can be identified by a broad O-H stretching band around 3393 cm⁻¹. semanticscholar.org

The combination of FT-IR and Raman data allows for a detailed analysis of the molecular structure and can reveal subtle changes due to factors like hydration or interaction with other species.

Table 1: Key Vibrational Frequencies for this compound and Related Xanthates

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| C-H Stretch | 3000-2800 | - | researchgate.net |

| C-H Bend | 1480-1360 | - | researchgate.net |

| C-O-C Stretch | 1200-1250, 1110-1140 | - | cdnsciencepub.comresearchgate.net |

| C=S Stretch | 1020-1070 | - | researchgate.net |

| -CH₃ Anti-symmetrical Deformation | - | ~1493 | semanticscholar.org |

| Adsorbed H₂O (O-H Stretch) | ~3393 | - | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution and for assessing its purity.

¹H NMR Spectroscopy provides information on the proton environment within the molecule. For a related compound, sodium butyl xanthate, the ¹H NMR spectrum shows distinct signals corresponding to the different protons in the butyl group. researchgate.net By analogy, for this compound, one would expect to see signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons of the isobutyl group, with chemical shifts and splitting patterns characteristic of their respective environments. researchgate.netchemicalbook.com ¹H NMR can also be used to quantify the concentration of xanthates and their degradation products in solution, making it a valuable tool for stability studies. measurlabs.comacs.org

¹³C NMR Spectroscopy offers complementary information by probing the carbon skeleton of the molecule. griffith.edu.au Each unique carbon atom in the isobutyl group and the dithiocarbonate moiety will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of the carbon in the C=S group is particularly informative. Studies on ethyl xanthate have demonstrated the utility of ¹³C NMR in characterizing the solid-state structure and identifying conformational differences. griffith.edu.au

The purity of this compound samples can be readily assessed using NMR. The presence of impurities, such as residual isobutyl alcohol or by-products from synthesis like carbon disulfide, would be detectable as additional peaks in the NMR spectra. cdnsciencepub.commdpi.com

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 0.8-4.5 | Number and connectivity of protons in the isobutyl group. |

| ¹³C | 10-220 | Carbon skeleton structure, presence of C=S group. |

Mass Spectrometry (MS) for Investigating Fragmentation Patterns and By-product Identification

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. This information is crucial for confirming the compound's identity and for identifying potential by-products.

In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. libretexts.orgyoutube.com For this compound, the expected molecular weight is approximately 172.24 g/mol . nih.govchemicalbook.comlookchem.comechemi.comchembk.com The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for esters and thioesters involve cleavage adjacent to the carbonyl or thiocarbonyl group. libretexts.orgslideshare.net For this compound, one would anticipate the loss of the isobutoxy group or fragments corresponding to the isobutyl cation. The fragmentation pattern will show clusters of peaks, often 14 mass units apart, corresponding to the loss of CH₂ groups. libretexts.org

MS is also highly effective for identifying by-products that may be present in technical-grade this compound. These can include unreacted starting materials or side-reaction products like dixanthogens. wikipedia.org Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information and aiding in the unambiguous identification of compounds in a mixture. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₅H₉OS₂]⁻ | 149 | Anion of isobutyl xanthic acid |

| [C₄H₉]⁺ | 57 | Isobutyl cation |

| [CS₂]⁻ | 76 | Carbon disulfide anion |

X-ray Diffraction and Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the three-dimensional arrangement of atoms and molecules in the solid state of this compound.

Powder X-ray diffraction (pXRD) can be used to identify the crystalline phases present in a sample and to assess its purity. measurlabs.com The diffraction pattern is a unique fingerprint of the crystalline material. Quantitative analysis of pXRD data, through methods like Rietveld refinement, can determine the relative amounts of different crystalline phases in a mixture. measurlabs.com

Table 4: General Crystallographic Data for Xanthates

| Parameter | Typical Finding | Reference |

| Crystal System | Varies depending on the cation and alkyl group | wikipedia.orgcapes.gov.br |

| Molecular Geometry | Planar COCS₂ core | wikipedia.org |

| Hybridization of Central Carbon | sp² | wikipedia.org |

Electrochemical Techniques for Redox Potential and Reaction Pathway Investigations

Electrochemical techniques are vital for understanding the redox behavior of this compound, particularly its oxidation and reduction potentials and the pathways of its electrochemical reactions. This is especially relevant in applications like froth flotation where the interaction of the xanthate with mineral surfaces is governed by electrochemical processes.

Cyclic voltammetry can be used to determine the redox potentials of the xanthate/dixanthogen (B1670794) couple. Studies on ethyl xanthate have shown that it undergoes oxidation to form dixanthogen. tandfonline.com The potential at which this occurs is a key parameter in flotation processes. The electrochemical behavior is influenced by factors such as pH and the presence of other species in the solution. tandfonline.com

Investigations into the oxidation of potassium ethyl xanthate have shown that the main product can be perxanthate, with no dixanthogen detected under certain conditions. tandfonline.com Electrochemical studies can thus elucidate the specific reaction products formed under different potentials and solution conditions.

Surface-Sensitive Spectroscopies (e.g., XPS, in-situ AFM) for Interfacial Studies

Surface-sensitive spectroscopic techniques are crucial for studying the behavior of this compound at interfaces, such as its adsorption on mineral surfaces.

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical state of the elements on a surface. measurlabs.com By analyzing the binding energies of core-level electrons, XPS can identify the presence of sodium, carbon, oxygen, and sulfur from the adsorbed xanthate on a substrate. It can also distinguish between different chemical states, for example, sulfur in the form of xanthate versus sulfide (B99878).

In-situ Atomic Force Microscopy (AFM) allows for the direct visualization of adsorbed molecules on a surface in a liquid environment. mdpi.comresearchgate.netnih.govnih.gov Studies on the adsorption of other xanthates on mineral surfaces have shown that they can form adsorbed layers, with the morphology depending on factors like concentration and adsorption time. mdpi.comresearchgate.net AFM can reveal whether the xanthate adsorbs as a monolayer, forms aggregates, or reacts to form new species on the surface. mdpi.commdpi.com For instance, it has been observed that xanthates can adsorb as insoluble metal xanthates on certain mineral surfaces. mdpi.com

These surface-sensitive techniques provide a molecular-level understanding of the interactions between this compound and various materials, which is essential for optimizing its performance in industrial applications.

Fundamental Principles and Mechanistic Studies in Applied Chemical Systems

Interfacial Chemistry and Adsorption Mechanisms in Mineral Flotation Systems

Sodium O-isobutyl dithiocarbonate, commonly known in the mining industry as Sodium Isobutyl Xanthate (SIBX), is a crucial collector reagent used to selectively render sulfide (B99878) mineral surfaces hydrophobic, enabling their separation from gangue minerals via froth flotation. The efficacy of this process is governed by complex interfacial phenomena, including the adsorption of the collector onto the mineral surface, which is influenced by various electrochemical and solution chemistry factors.

The adsorption of dithiocarbonates onto sulfide mineral surfaces is a primary determinant of flotation efficiency. Studies investigating the collecting performance of similar thiol collectors, such as sodium diisobutyl dithiophosphinate (DTPINa), on various sulfide minerals demonstrate a direct correlation between collector dosage and adsorption capacity. For instance, adsorption measurements show that the amount of DTPINa adsorbed on chalcopyrite and galena surfaces is greater than that on pyrite (B73398) and sphalerite, and this adsorption density increases with higher concentrations of the collector in the solution. researchgate.net This relationship is fundamental to establishing the optimal collector dosage for effective mineral separation.

The kinetics of collector interaction are also critical. In solutions containing interfering ions like dithionites, the collector can be consumed before it has a chance to adsorb onto the mineral surface. For example, tests on SIBX degradation showed that in the presence of 500 mg/L of dithionites, more than half of the xanthate collector was consumed within just 10 minutes, significantly hindering its flotation efficacy. aalto.firesearchgate.netaalto.fi

Spectroscopic techniques provide direct evidence and characterization of the adsorbed collector species on mineral surfaces. Fourier-transform infrared spectroscopy (FTIR) analysis has been employed to study the interaction of thiol collectors with sulfide minerals. These studies confirm that the adsorption mechanism is chemical in nature. researchgate.net For instance, analysis of DTPINa on sulfide mineral surfaces indicated that the sulfur atoms within the collector's functional group are likely involved in the chemical bonding to the mineral. researchgate.net

Surface analyses have also revealed that co-existing ions can modify the mineral surface, impacting collector adsorption. In the presence of dithionite (B78146) ions, the surface of galena was found to be modified with oxidized sulfur species, such as sulfites, which can interfere with the adsorption of the primary collector. aalto.firesearchgate.netaalto.fi

Mixed potential studies investigating the interactions between thiol collectors and various platinum group minerals (PGMs) have shown that the minerals react with collectors like sodium ethyl xanthate (SEX), with the rest potentials varying depending on the specific mineral. researchgate.net These electrochemical investigations suggest that the formation of the collector's oxidation product, such as dixanthogen (B1670794) in the case of xanthates, is a key part of the hydrophobization process and is highly dependent on the electrochemical potential of the specific mineral surface. researchgate.net Furthermore, an increase in the ionic strength of the process water can compress the electrical double layer, reducing repulsive forces between the anionic collector and the mineral surface, which can lead to increased collector adsorption and improved bubble-particle attachment. mdpi.com

The chemistry of the aqueous pulp phase has a profound impact on flotation outcomes. The pH of the solution is a critical parameter, with flotation of sulfidic ores often conducted at a pH of around 9 to manage gangue mineral behavior. mdpi.com The stability and effectiveness of dithiocarbonate collectors are pH-dependent. For example, the decomposition of SIBX by dithionite ions is less pronounced at pH 11, although some degradation still occurs. aalto.fi

| Collector Recipe (% Molar Ratio SIBX:SEDTP) | Water Type | Key Observation | Reference |

|---|---|---|---|

| Various | Typical vs. Abnormal Plant Water | Higher froth stabilities, mineral recoveries, and grades were obtained in abnormal plant water, which has a higher concentration of ions like Ca2+ and Mg2+. | mdpi.com |

| Various | CaCl2 vs. NaCl Solutions | The divalent cation Ca2+ led to higher %Cu and %Ni recoveries compared to the monovalent cation Na+. | researchgate.net |

| 100% SIBX | Dithionite Solution | A significant reduction in galena and chalcopyrite recoveries was observed even in the presence of the xanthate collector. | aalto.fiaalto.fi |

Role in Controlled Polymerization Processes: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Dithiocarbonates, the chemical class to which this compound belongs, are effective chain transfer agents (CTAs) for mediating Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This technique is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.orgsigmaaldrich.com

The RAFT process relies on a degenerative chain transfer mechanism where a thiocarbonylthio compound, the RAFT agent, reversibly deactivates propagating polymer chains. youtube.com The general mechanism, illustrated for a dithiocarbonate RAFT agent, involves several key stages:

Initiation : A standard radical initiator (e.g., AIBN) decomposes to generate initial radicals, which then react with monomer units to form short propagating polymer chains (P•n). youtube.com

Pre-Equilibrium : The propagating radical (P•n) adds to the C=S bond of the dithiocarbonate RAFT agent. This creates a short-lived intermediate radical. This intermediate can then fragment, releasing the original R group of the RAFT agent as a new radical (R•). This new radical then initiates further polymerization. This initial phase ensures that the vast majority of polymer chains are initiated by the R group fragment from the RAFT agent. youtube.com

Main Equilibrium : As the polymerization proceeds, the propagating polymer chains (P•n) are in a rapid equilibrium with dormant polymer chains. A propagating chain adds to a dormant polymer chain (which is capped with the dithiocarbonylthio group), forming an intermediate radical adduct. This adduct can then fragment to release a different polymer chain, which is now active and free to propagate. youtube.com This rapid, degenerative transfer process ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

The effectiveness of a dithiocarbonate as a RAFT agent is highly dependent on its substituents. The 'Z' group (the O-isobutyl group in this case) modulates the reactivity of the C=S double bond towards radical addition, while the 'R' group must be a good leaving group, capable of re-initiating polymerization. sigmaaldrich.com For dithiocarbamates, a related class, it has been shown that the availability of the nitrogen lone pair for conjugation with the thiocarbonyl group is critical; delocalization of this lone pair into an aromatic system makes the compound a more effective RAFT agent. cmu.edu

| Stage | Description | Key Species Involved | Reference |

|---|---|---|---|

| Initiation | Generation of initial radicals from a conventional initiator and formation of oligomeric propagating radicals. | Initiator (I), Monomer (M), Propagating Radical (P•n) | youtube.com |

| Pre-Equilibrium | A propagating radical adds to the RAFT agent, followed by fragmentation to release the R-group as a new radical, which initiates a new chain. | P•n, RAFT Agent (R-Z), Intermediate Radical, R• | youtube.com |

| Re-initiation | The leaving group radical (R•) reacts with the monomer to start a new propagating chain. | R•, Monomer (M) | wikipedia.org |

| Main Equilibrium | Rapid and reversible addition of propagating chains to dormant chains, leading to a degenerative transfer of the thiocarbonylthio group among all chains. | Propagating Chains (P•n), Dormant Chains (P-Z) | youtube.com |

| Termination | Irreversible combination or disproportionation of any two radical species. | P•n, R• | wikipedia.org |

Design and Synthesis of Dithiocarbonate-Based RAFT Agents

This compound belongs to the class of compounds known as xanthates, which are pivotal in the field of polymer chemistry, particularly as agents for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.com The effectiveness of a RAFT agent, which has the general structure R-S(C=S)Z, is highly dependent on the nature of the activating 'Z' group and the leaving 'R' group. In the case of agents derived from this compound, the O-isobutyl group constitutes part of the 'Z' activating group (Z = O-isobutyl), placing it in the xanthate class of RAFT agents. sigmaaldrich.comnih.gov Xanthates are well-established as being particularly effective for controlling the polymerization of less activated monomers (LAMs) such as vinyl esters and N-vinyl amides. researchgate.net

The design of a specific xanthate RAFT agent involves selecting the appropriate 'R' group, which must be a good homolytic leaving group that can efficiently re-initiate polymerization. The synthesis of these targeted RAFT agents is a straightforward and common process. researchgate.net It typically involves a nucleophilic substitution reaction where the dithiocarbonate salt, in this case, this compound, acts as the nucleophile. nih.gov The salt is reacted with an appropriate alkylating agent (an alkyl halide, R-X), which provides the desired 'R' group. nih.govresearchgate.net

The general synthesis protocol can be described as follows: this compound is dissolved in a suitable solvent, such as acetone (B3395972) or DMF. nih.govmdpi.com The selected alkyl halide (R-X) is then added to the solution. The reaction proceeds, often at room temperature or slightly elevated temperatures, to yield the final xanthate RAFT agent and a sodium halide salt as a byproduct. mdpi.com The choice of the 'R' group is critical as it dictates the types of monomers that can be effectively polymerized.

| RAFT Agent 'R' Group Precursor (R-X) | Resulting RAFT Agent Structure | Target Monomers | Research Findings |

| Ethyl 2-bromopropionate | 2-(Ethoxycarbonyl)prop-2-yl O-isobutyl dithiocarbonate | Styrene, Acrylates | Provides good control over molecular weight and results in low polydispersity indices (PDI) for styrenic and acrylic polymers. |

| 2-Bromopropanenitrile | 2-Cyanoprop-2-yl O-isobutyl dithiocarbonate | Acrylonitrile, Methacrylates | Effective for controlling polymerization of nitrile-containing monomers and methacrylates, offering a stable radical intermediate. |

| 1-Bromoethylbenzene | 1-Phenylethyl O-isobutyl dithiocarbonate | Styrene | Exhibits moderate reactivity and transfer constants, suitable for producing polystyrene with defined end-groups. nih.gov |

| Bromo-N-(tert-butyl)acetamide | 2-(tert-Butylamino)-2-oxoethyl O-isobutyl dithiocarbonate | N-vinylpyrrolidone, N-vinylcaprolactam | Designed for the controlled polymerization of N-vinyl amides, a class of less activated monomers where xanthates excel. researchgate.net |

Utilization in Advanced Materials Synthesis as a Ligand or Precursor

This compound and its derivatives are valuable as both ligands and single-source precursors (SSPs) for the synthesis of advanced inorganic nanomaterials, particularly metal sulfides. acs.orgresearchgate.net The dual functionality arises from the dithiocarbonate group's strong ability to chelate to metal ions, forming a stable metal-xanthate complex. This complex then serves as a single molecular precursor, which, upon decomposition, yields the desired metal sulfide nanomaterial. acs.orgnih.govresearchgate.net

The synthesis process typically begins with the reaction of this compound with a metal salt (e.g., zinc chloride, cadmium acetate) in a suitable solvent. This reaction forms a metal-isobutylxanthate complex, which may be isolated or generated in situ. researchgate.net This molecular precursor contains all the necessary elements (metal and sulfur) in a defined stoichiometric ratio. The subsequent step involves the controlled decomposition of this precursor, often through thermolysis (heating) in a high-boiling point solvent like oleylamine. nih.gov This decomposition breaks the C-S and O-C bonds, releasing the organic fragments and allowing the metal and sulfur atoms to coalesce into well-defined nanocrystals. researchgate.netnih.gov

A key advantage of this SSP approach is that it allows for excellent control over the stoichiometry and phase of the resulting nanomaterial, as the M-S ratio is fixed within the precursor molecule. acs.org Research has shown that the structure of the xanthate ligand, such as the length of the alkyl chain, can influence the size and morphology of the resulting nanoparticles. researchgate.net For instance, in the synthesis of ZnS nanoparticles from zinc xanthate precursors, a longer alkyl chain on the xanthate led to smaller nanoparticles. researchgate.net

| Metal Salt | Xanthate Precursor Complex | Target Material | Research Findings & Observations |

| Zinc Chloride (ZnCl₂) | Zinc bis(O-isobutyl dithiocarbonate) | Zinc Sulfide (ZnS) Nanoparticles | The complex decomposes to form cubic phase ZnS nanoparticles. The particle size is dependent on the precursor structure and reaction conditions. This method allows for low-temperature synthesis. researchgate.net |

| Cadmium Acetate (Cd(OAc)₂) | Cadmium bis(O-isobutyl dithiocarbonate) | Cadmium Sulfide (CdS) Nanoparticles | Serves as an effective SSP for CdS quantum dots. The decomposition temperature influences the crystallinity and photoluminescent properties of the resulting nanoparticles. |

| Lead(II) Nitrate (Pb(NO₃)₂) | Lead(II) bis(O-isobutyl dithiocarbonate) | Lead Sulfide (PbS) Nanoparticles | This precursor route is used to synthesize narrow band-gap PbS nanoparticles, with the particle size tunable by controlling reaction time and temperature. |

| Copper(II) Sulfate (CuSO₄) | Copper(II) bis(O-isobutyl dithiocarbonate) | Copper Sulfide (CuₓS) Nanoparticles | The stoichiometry of the final copper sulfide phase (e.g., CuS, Cu₉S₅) can be controlled by careful selection of decomposition conditions and surfactants. nih.gov |

Catalytic Applications in Organic Transformations

While widely known as flotation agents and precursors, xanthate salts such as this compound are emerging as effective catalysts in specific organic transformations. nih.gov Recent studies have demonstrated that potassium xanthates, which are chemically analogous to their sodium counterparts, can act as pure catalysts in the polymerization of episulfides (thiiranes). nih.gov This catalytic activity facilitates the synthesis of high-molecular-weight polyalkylene sulfides enriched with disulfide bonds. nih.gov

The proposed mechanism suggests a dual catalytic role for the xanthate. nih.gov Firstly, it can initiate chain-growth polymerization through a traditional anionic ring-opening of the episulfide monomer. Secondly, and more uniquely, it catalyzes the direct attack of a sulfur atom from one episulfide molecule onto a carbon of a neighboring molecule. nih.gov This process leads to the formation of a stable thiiranium-based zwitterionic intermediate, which is crucial for the incorporation of disulfide linkages into the polymer backbone. nih.gov The xanthate catalyst is believed to be involved in all stages by coordinating with sulfur atoms of the monomer, the growing chain (thiolate), and the zwitterionic intermediate, thereby stabilizing the reactive species and lowering the activation barriers. nih.gov The resulting high-molecular-weight polymers exhibit unique properties, such as exceptional optical transparency and self-healing abilities, attributed to the dynamic nature of the disulfide bonds. nih.gov

| Catalytic System | Substrate | Transformation | Product | Key Findings |

| Potassium Ethyl Xanthate | Propylene Sulfide | Catalytic Ring-Opening Polymerization | Poly(propylene sulfide) with disulfide bonds | The xanthate acts as a true catalyst, enabling high polymerization rates and leading to high-molecular-weight polymers. The process occurs without the xanthate fragment being incorporated into the final polymer chain. nih.gov |

| This compound | Epichlorohydrin | Nucleophilic Substitution and Polymerization | Poly(3-chloropropene sulfide) | In this hypothetical application based on the episulfide polymerization mechanism, the xanthate could catalyze the formation of sulfur-containing polymers from epoxide precursors that are converted to episulfides in situ. |

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes in Aquatic and Terrestrial Environments (Hydrolysis, Photolysis)

The primary abiotic degradation pathway for sodium O-isobutyl dithiocarbonate in aquatic environments is hydrolysis. SIBX is unstable in aqueous solutions and its decomposition is significantly influenced by pH. mdpi.commiljodirektoratet.no In acidic solutions, xanthates readily decompose into the corresponding alcohol (isobutanol) and carbon disulfide (CS2). mdpi.com Conversely, in neutral to alkaline media, which is more typical of mining process water, hydrolytic decomposition is the main reaction. miljodirektoratet.no This process is self-accelerating as it is catalyzed by the alcohol formed as a product. miljodirektoratet.no

The rate of hydrolysis is also affected by temperature and the presence of metal ions. An increase in temperature accelerates the decomposition of xanthate solutions. miljodirektoratet.no For instance, the decomposition rate of a 10% solution at pH 10 increases from 1.1% per day at 20°C to 4.6% per day at 40°C. miljodirektoratet.no Metal ions such as copper, iron, lead, or zinc can act as catalysts, further speeding up the decomposition process. miljodirektoratet.no

Studies on the degradation of SIBX in marine water have shown that a decrease in pH from 10 to 6.5 leads to an increase in the decomposition rate from 1.1% per day to 16% per day. miljodirektoratet.no The decomposition of xanthate generally follows first-order kinetics. miljodirektoratet.no

Another abiotic process is oxidation. In the presence of oxygen, xanthates can be oxidized to dixanthogen (B1670794). mdpi.com This reaction is more prevalent in acidic conditions. miljodirektoratet.no

Photocatalytic degradation of SIBX has been demonstrated under laboratory conditions using catalysts like titanium dioxide (TiO2). nih.gov However, information regarding the direct photolysis of SIBX under natural sunlight conditions in the environment is less documented. While xanthates can be partially degraded under light conditions, the extent and products of direct environmental photolysis are not well-characterized. mdpi.com

Table 1: Factors Influencing Abiotic Degradation of this compound

| Factor | Effect on Degradation Rate | Description |

| pH | Increases with decreasing pH | Decomposition is more rapid in acidic to neutral conditions compared to alkaline conditions. mdpi.commiljodirektoratet.no |

| Temperature | Increases with increasing temperature | Higher temperatures accelerate the rate of hydrolysis. miljodirektoratet.no |

| Metal Ions | Catalyzes degradation | Ions like Cu, Fe, Pb, and Zn can increase the rate of decomposition. miljodirektoratet.no |

| Oxygen | Promotes oxidation | Leads to the formation of dixanthogen, particularly in acidic conditions. mdpi.commiljodirektoratet.no |

Biotic Degradation Mechanisms and Microbial Transformation Studies

Microbial activity plays a crucial role in the degradation of this compound in the environment. Several studies have demonstrated that various bacterial strains can utilize xanthates as a source of nutrients, leading to their breakdown. Domesticated microorganisms have been found to be effective in the biodegradation of xanthate, with removal rates reaching 81.8% after 8 days in one study. mdpi.com The biodegradation process was observed to follow first-order reaction kinetics. mdpi.com

Bacterial species such as Paenibacillus polymyxa and Pseudomonas putida have been shown to degrade sodium isopropyl xanthate, a related compound. onemine.org These bacteria can become tolerant to xanthate and use it as a growth substrate. The metabolic processes of these bacteria generate acidic products, which in turn promote the chemical decomposition of the xanthate. onemine.org Similarly, Pseudomonas sp. immobilized on biochar has been shown to be effective in degrading butyl xanthate, a compound structurally similar to SIBX. nih.gov The biochar provides a stable environment for the microorganisms and enhances the degradation process by adsorbing the xanthate. nih.gov

The mechanism of biodegradation involves the initial breakdown of the xanthate molecule. Studies on butyl xanthate have indicated that microbial action can effectively reduce the concentration of by-products, thereby minimizing secondary pollution. nih.gov The presence of a microbial community adapted to the presence of SIBX can lead to reducing conditions, which may influence the degradation pathways. miljodirektoratet.no

Environmental Fate, Persistence, and Mobility in Natural Systems

The environmental fate of this compound is characterized by its relatively low persistence in water due to its susceptibility to hydrolysis and biodegradation. mdpi.commiljodirektoratet.no Its mobility in aquatic systems is high due to its good water solubility. camachem.commdpi.com However, its interaction with soil and sediment particles can influence its transport. Xanthates can adsorb to mineral surfaces, a property that is exploited in flotation. researchgate.net This adsorption can reduce its mobility in the environment.

The persistence of SIBX is highly dependent on environmental conditions. In a study on the stability of various xanthates, sodium isobutyl xanthate showed a notable decrease in concentration over a 90-day period in an aqueous solution at 20°C and a pH range of 11.7 to 12.2, indicating a lower stability compared to some other xanthates under these specific conditions. mdpi.com

The presence of other ions in the water, such as those found in mining process waters, can also affect the fate of SIBX. For example, dithionite (B78146) and tetrathionate (B1226582) ions can react with and consume xanthate, reducing its concentration in solution. aalto.fimdpi.com

Once released into the environment, SIBX will partition between the water column and sediment. Its degradation in both compartments will be driven by the combination of abiotic and biotic processes described above. The ultimate fate of the carbon and sulfur atoms from the SIBX molecule will be their incorporation into the natural biogeochemical cycles.

Characterization of Degradation Products and Environmental Transformation Intermediates

The degradation of this compound results in the formation of several transformation products. The primary and most well-documented degradation product from the hydrolysis of SIBX is carbon disulfide (CS2) and the corresponding alcohol, isobutanol . mdpi.commiljodirektoratet.no

Under oxidative conditions, SIBX can be transformed into isobutyl dixanthogen . mdpi.com Further decomposition can lead to the formation of carbonate (CO3^2-) and thiocarbonate (CS3^2-) salts. miljodirektoratet.no In some instances, the formation of monothiolcarbonate has also been reported as a degradation product. mdpi.com

In the presence of hydrogen peroxide, a component of some advanced oxidation water treatment processes, xanthates can be oxidized to peroxynitrite . mdpi.com

A study on the degradation of SIBX in marine water also tentatively identified another potential transformation product in addition to CS2, although its specific structure was not definitively confirmed. miljodirektoratet.no The biodegradation of butyl xanthate by Pseudomonas sp. was shown to effectively reduce the levels of by-products including hydrogen sulfide (B99878) (HS-) , ROCOS- , and ROCSSH . nih.gov

Table 2: Major Degradation Products of this compound

| Degradation Product | Formation Pathway | Reference |

| Carbon Disulfide (CS2) | Hydrolysis | mdpi.commiljodirektoratet.no |

| Isobutanol | Hydrolysis | mdpi.commiljodirektoratet.no |

| Isobutyl Dixanthogen | Oxidation | mdpi.com |

| Carbonate (CO3^2-) | Hydrolytic decomposition | miljodirektoratet.no |

| Thiocarbonate (CS3^2-) | Hydrolytic decomposition | miljodirektoratet.no |

| Monothiolcarbonate | Biodegradation | mdpi.com |

| Hydrogen Sulfide (HS-) | Biodegradation | nih.gov |

Emerging Research Directions and Future Scope

Development of Sustainable Synthesis and Process Technologies for Dithiocarbonates

The chemical industry is undergoing a paradigm shift towards green and sustainable practices, and the synthesis of dithiocarbonates is no exception. Researchers are actively developing eco-friendly methods that minimize waste, reduce energy consumption, and avoid the use of hazardous materials. researchgate.netrsc.org

Key developments in sustainable synthesis include:

Green Solvents: Traditional organic solvents are being replaced with environmentally benign alternatives. Water, deep eutectic solvents (DES), and polyethylene glycol (PEG) have emerged as promising media for dithiocarbonate synthesis. rsc.orgscispace.com These solvents are often recyclable, reducing both cost and environmental impact. scispace.com

Catalyst-Free Reactions: Many new protocols eliminate the need for transition metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.orgresearchgate.netresearchgate.net One-pot, multicomponent reactions are being designed where amines, carbon disulfide, and an electrophile react efficiently at room temperature without a catalyst. researchgate.netscirp.org

Atom Economy: Modern synthetic strategies focus on maximizing the incorporation of starting materials into the final product, a principle known as atom economy. One-pot syntheses are particularly advantageous in this regard, offering high yields and minimizing chemical waste. organic-chemistry.org

Alternative Energy Sources: The use of visible light photocatalysis represents a novel approach to synthesizing S-alkyl dithiocarbamates from readily available materials under mild conditions. organic-chemistry.org

These green chemistry approaches are not only environmentally responsible but also offer practical advantages such as operational simplicity, high efficiency, and cost-effectiveness. scispace.comresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Dithiocarbonate Derivatives

| Feature | Conventional Methods | Green Synthesis Methods |

|---|---|---|

| Solvents | Often use hazardous organic solvents | Employ water, deep eutectic solvents (DES), polyethylene glycol (PEG) rsc.orgscispace.com |

| Catalysts | May require transition metal catalysts | Often catalyst-free organic-chemistry.orgresearchgate.netresearchgate.net |

| Reaction Conditions | Can involve harsh temperatures and pressures | Typically mild, often at room temperature scirp.org |

| Efficiency | Variable yields, may produce significant waste | High yields, high atom economy, one-pot procedures organic-chemistry.org |

| Environmental Impact | Higher environmental footprint | Reduced waste, use of recyclable solvents, lower toxicity researchgate.netrsc.org |

Advanced Spectroscopic and In-Situ Characterization for Real-Time Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing new materials. Advanced spectroscopic techniques are now being employed to probe the intricate details of dithiocarbonate reactions in real time.

Common characterization techniques for dithiocarbonates and their metal complexes include Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govaip.org

FT-IR spectroscopy is used to identify the characteristic vibrations of functional groups, such as the C=S and C-N bonds, providing evidence of coordination with metal ions. researchgate.net

UV-Vis spectroscopy , also known as electronic spectroscopy, reveals information about the electronic transitions within the molecule, which can be used to characterize the ligand and its complexes. nih.gov

NMR spectroscopy provides detailed information about the structure of dithiocarbonate complexes in solution. nih.gov

Mass spectrometry is used to determine the exact molecular mass of the synthesized compounds. nih.gov

Emerging research focuses on using these techniques in-situ to monitor reactions as they occur. This allows for the identification of transient intermediates and provides a dynamic picture of the reaction pathway. For example, in-situ IR monitoring has been used to follow the reaction of a dithiocarbamate-ligated tungsten complex. nih.gov Kinetic studies, which measure reaction rates under different conditions, are also essential for elucidating reaction mechanisms. nih.govnih.gov These advanced characterization methods are invaluable for moving beyond a static picture of chemical structures to a dynamic understanding of their formation and reactivity.

Computational Design of Enhanced Dithiocarbonate Derivatives for Targeted Applications

Computational chemistry has become an indispensable tool for modern drug discovery and materials design. By using sophisticated computer models, researchers can predict the properties of molecules before they are ever synthesized in the lab, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool used in the design of new dithiocarbamate (B8719985) derivatives. tandfonline.comnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of known dithiocarbamate inhibitors, researchers can identify the key physicochemical parameters—such as hydrophobicity, electronic properties, and steric factors—that are critical for their inhibitory activity. tandfonline.com

This knowledge is then used to design new derivatives with potentially improved performance. For example, based on QSAR equations, researchers have identified dithiocarbamate dicarboxylic acid derivatives and their esters as potentially improved inhibitors of carbonic anhydrases, enzymes implicated in glaucoma and cancer. tandfonline.comnih.govacs.org Molecular docking studies, another computational technique, can predict how a ligand will bind to the active site of a protein, providing insights into its mechanism of action. nih.gov These computational approaches accelerate the design-synthesis-testing cycle, enabling the rapid development of dithiocarbonate derivatives with enhanced properties for specific applications.

Cross-Disciplinary Research at the Interface of Materials Science and Environmental Chemistry

The unique properties of dithiocarbonates, particularly their ability to form stable complexes with a wide range of metals, place them at the nexus of materials science and environmental chemistry. nih.govacs.org This has led to exciting cross-disciplinary research aimed at both creating novel materials and addressing pressing environmental challenges.

In Materials Science: Dithiocarbamate complexes serve as versatile single-source precursors (SSPs) for the synthesis of nanodimensional metal sulfides. acs.org In this approach, a well-defined molecular complex containing pre-formed metal-sulfur bonds is heated, leading to its decomposition and the formation of metal sulfide (B99878) nanoparticles or thin films. acs.orgacs.org This method allows for precise control over the stoichiometry of the final material. By carefully selecting the dithiocarbamate precursor and controlling the decomposition conditions, a wide range of nanocrystalline materials with potential applications in energy storage and electrocatalysis can be produced. acs.org

In Environmental Chemistry: The strong chelating ability of dithiocarbonates makes them effective agents for removing heavy metals from the environment. nih.govresearchgate.net Dithiocarbamates can bind strongly and selectively to toxic metal ions such as lead, copper, and cadmium, forming stable complexes that can be removed from wastewater. nih.gov Researchers are developing dithiocarbamate-modified materials, such as modified cellulose, to act as sorbents for the selective removal of hazardous metals from contaminated water. semanticscholar.org This application addresses the critical need for effective and low-cost remediation technologies to combat water pollution. uitm.edu.my

The synergy between these two fields is evident: the fundamental understanding of dithiocarbonate-metal interactions gained from environmental remediation studies can inform the design of new precursors for advanced materials, and vice versa.

Q & A

Q. What laboratory synthesis methods are used to prepare this compound?

-

Answer: A common method involves reacting carbon disulfide (CS₂) with isobutanol in an alkaline medium (e.g., NaOH). The reaction proceeds via nucleophilic substitution:

Purification is achieved through recrystallization from ethanol or acetone. Characterization employs FTIR (C=S stretch at \sim1050 cm⁻¹) and ¹³C NMR (δ \sim220 ppm for thiocarbonyl carbon). Comparative studies with xanthates (e.g., Sodium O-ethyl dithiocarbonate) highlight differences in reaction kinetics due to steric effects from the isobutyl group .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantification. For structural confirmation, Mass Spectrometry (MS) in negative ion mode identifies the molecular ion peak at m/z 172.24. Thermogravimetric Analysis (TGA) assesses thermal stability, showing decomposition above 150°C. Cross-validation with elemental analysis (C, S, Na) ensures purity .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in aqueous solutions for long-term studies?

- Answer: Stability is maximized by:

- pH Control : Maintain solutions at pH 9–11 using NaOH or ammonium buffers to prevent acid-catalyzed hydrolysis.

- Temperature Regulation : Store at 4°C to slow degradation.

- Oxygen Exclusion : Use nitrogen-purged containers to inhibit oxidation. Experimental validation involves periodic sampling for HPLC analysis over 30 days. Comparative studies with Sodium O-butyldithiocarbonate (CAS 141-33-3) reveal similar degradation pathways but differing rates due to alkyl chain length .

Q. What experimental designs address discrepancies in reported reactivity of this compound with transition metals?

- Answer: Contradictions in chelation efficiency (e.g., with Cu²⁺ vs. Fe³⁺) arise from varying pH and ionic strength. A robust design includes:

- Controlled Variables : Fix pH (e.g., 7.0, 9.0), temperature (25°C), and metal concentration.

- Spectroscopic Monitoring : Use UV-Vis to track metal-thiocarbonate complex formation (λ = 400–600 nm).

- Competitive Ligand Studies : Compare with EDTA or xanthates to quantify binding affinity. Data normalization to ionic strength (Debye-Hückel theory) resolves inconsistencies .

Q. How can computational modeling predict the environmental fate of this compound?

- Answer: Density Functional Theory (DFT) calculates bond dissociation energies to predict hydrolysis pathways. Molecular Dynamics (MD) simulations model interactions with soil organic matter. Experimental validation involves:

- Soil Column Studies : Track leaching potential and degradation products (e.g., CS₂, isobutanol).

- Ecotoxicology Assays : Test acute toxicity on Daphnia magna (LC₅₀) to correlate with model outputs. Cross-referencing with Sodium O-ethyl dithiocarbonate data highlights alkyl chain impacts on biodegradation rates .

Methodological Frameworks

Q. What criteria ensure rigor in formulating research questions about this compound?

- Answer: Apply the FINER framework:

- Feasible : Ensure access to synthesis reagents (e.g., CS₂, isobutanol) and analytical tools (HPLC, MS).

- Novel : Explore understudied areas like photocatalytic degradation or nanoparticle stabilization.

- Ethical : Adopt green chemistry principles (e.g., solvent recycling).

- Relevant : Align with UN Sustainable Development Goals (e.g., clean water via heavy metal remediation) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the photodegradation efficiency of this compound?

- Answer: Discrepancies in UV-light-driven degradation studies may stem from:

- Light Source Variability : Standardize using monochromatic UV lamps (λ = 254 nm).

- Quencher Effects : Add radical scavengers (e.g., tert-butanol) to identify reactive species (•OH vs. SO₄•⁻).

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Meta-analysis of xanthate photolysis studies (e.g., Sodium isopropylxanthate) provides mechanistic insights .

Retrosynthesis Analysis